
Pyridin-2-ylmethyl 3-(cyclopropylmethoxy)pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “Pyridin-2-ylmethyl 3-(cyclopropylmethoxy)pyrrolidine-1-carboxylate” is a complex organic molecule that contains several functional groups. It has a pyridine ring, which is a six-membered ring with one nitrogen atom, and a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The molecule also contains a carboxylate ester group, which is commonly found in a wide range of bioactive molecules .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups and rings. The pyrrolidine ring contributes to the three-dimensional (3D) coverage of the molecule due to the non-planarity of the ring, a phenomenon called “pseudorotation” .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the functional groups present in the molecule. Pyridine and pyrrolidine rings can undergo a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of the nitrogen atom in the pyridine and pyrrolidine rings could contribute to the polarity of the molecules .Scientific Research Applications
Stereoselective Synthesis and Chemical Transformations
The base-induced cyclization of enantiopure (2-aminoalkyl)oxiranes leads to the stereospecific formation of pyrrolidin-3-ols and/or 2-(hydroxymethyl)azetidines, depending on the reaction conditions. This process is pivotal for the stereoselective synthesis of azetidines and pyrrolidines, which are crucial intermediates in the synthesis of various bioactive molecules (Medjahdi et al., 2009; Medjahdi et al., 2009).
Synthesis of Bioactive Molecules
The practical large-scale synthesis of (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol, a useful intermediate for the synthesis of various bioactive molecules, has been achieved through an efficient, chromatography-free process. This method involves asymmetric 1,3-dipolar cycloaddition, demonstrating the value of such compounds in facilitating the production of pharmacologically relevant entities (Kotian et al., 2005).
Advanced Organic Synthesis Techniques
Research into acid-catalyzed ring opening in pyrrolidine-1-carboxamides has opened avenues for the formation of dibenzoxanthenes, diarylmethanes, and calixarenes, showcasing the versatility of pyrrolidine derivatives in synthesizing complex organic structures (Gazizov et al., 2015).
Electropolymerization and Material Science
Pyrrolidine derivatives have been utilized in the electropolymerization of derivatized bis(pyrrol-2-yl) arylenes to form conducting polymers. These polymers, synthesized from low oxidation potential monomers based on pyrrole, highlight the role of pyrrolidine derivatives in the development of new materials with potential applications in electronics and nanotechnology (Sotzing et al., 1996).
Future Directions
properties
IUPAC Name |
pyridin-2-ylmethyl 3-(cyclopropylmethoxy)pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c18-15(20-11-13-3-1-2-7-16-13)17-8-6-14(9-17)19-10-12-4-5-12/h1-3,7,12,14H,4-6,8-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPOBFXXBSQPETP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2CCN(C2)C(=O)OCC3=CC=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[cyano(2,4-dimethoxyphenyl)methyl]-1H-indole-5-carboxamide](/img/structure/B2366586.png)
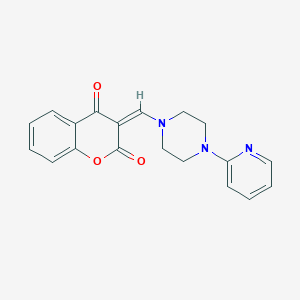
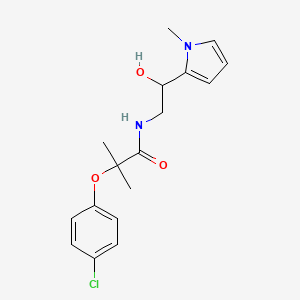

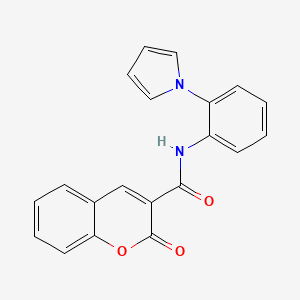
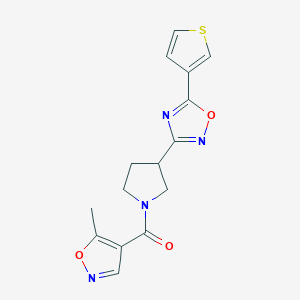

![[2-(2-Methylcyclopropyl)cyclopropyl]methanamine](/img/structure/B2366596.png)

![[2-[(1-Methoxy-1-oxo-3-phenylpropan-2-yl)amino]-2-oxoethyl] 4-formylbenzoate](/img/structure/B2366600.png)

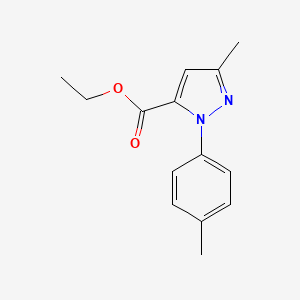
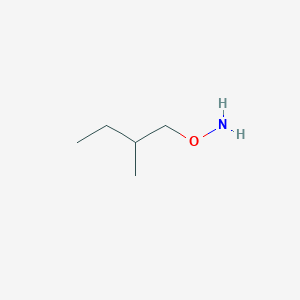
![N-{2-[5-(2H-1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethyl}-2-chloroacetamide](/img/structure/B2366607.png)